1-Ethyl-1,4-cyclohexadiene

Vue d'ensemble

Description

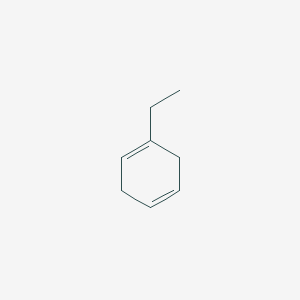

1-Ethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by a six-membered ring with two double bonds and an ethyl group attached to one of the carbons

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-cyclohexadiene can be synthesized through several methods. One common method involves the reaction of ethylbenzene with ammonia and sodium in ethanol . The reaction conditions typically include a solvent such as dimethylsulfoxide and may involve specific temperature and pressure settings to optimize yield.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These processes may include the use of transition metal catalysts to facilitate the reaction and improve efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into saturated cyclohexane derivatives.

Substitution: It can undergo substitution reactions where the ethyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylcyclohexanone, while reduction can produce ethylcyclohexane .

Applications De Recherche Scientifique

Organic Synthesis

1-Ethyl-1,4-cyclohexadiene serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of more complex molecules.

- Diels-Alder Reactions : This compound can act as a diene in Diels-Alder reactions, which are crucial for synthesizing cyclic compounds. The reactivity of this compound makes it suitable for generating substituted cyclohexenes and other derivatives .

- Synthesis of Carboxylates : Research has demonstrated that this compound can be transformed into carboxylates via formal [2+4] cycloaddition reactions under cobalt catalysis. This method yields synthetically relevant products with good to excellent yields, highlighting its utility in producing valuable chemical intermediates .

Catalysis

The compound is also utilized in catalytic processes, particularly in the deposition of metal films.

- Atomic Layer Deposition (ALD) : this compound is employed as a precursor in the ALD of ruthenium thin films. This application is critical for the fabrication of advanced electronic devices, especially as technology trends towards sub-20 nm dimensions. The deposition process using this compound allows for the creation of low-resistive films with desirable characteristics such as grain size and texture .

Materials Science

In materials science, this compound plays a role in developing new materials with specific properties.

- Thin Film Technologies : The use of this compound in creating thin films has been explored extensively. For instance, its incorporation into ruthenium precursors facilitates the growth of high-quality metal films on various substrates like SiO2 and TiN. This capability is vital for enhancing the performance of microelectronic devices .

Case Study 1: Ruthenium Thin Films

A study focused on the thermal atomic layer deposition of ruthenium films from EBECHRu (ethyl-benzene ethyl-1,4-cyclohexadiene ruthenium) showed that the growth rate could be significantly enhanced through surfactant-mediated growth mechanisms. The resulting films exhibited low resistivity and improved structural properties compared to conventional methods .

Case Study 2: Diels-Alder Reaction Efficiency

Research has indicated that using this compound as a diene in Diels-Alder reactions leads to highly selective outcomes. The efficiency of these reactions can be attributed to the unique electronic properties of the compound, which facilitates better reactivity and selectivity when forming cyclic structures .

Mécanisme D'action

The mechanism of action of 1-ethyl-1,4-cyclohexadiene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the presence of double bonds and the ethyl group, which can participate in different types of reactions. For example, in oxidation reactions, the double bonds can be targeted by oxidizing agents, leading to the formation of ketones or alcohols .

Comparaison Avec Des Composés Similaires

1,3-Cyclohexadiene: An isomer of 1-ethyl-1,4-cyclohexadiene with double bonds at different positions.

Cyclohexene: A related compound with a single double bond in the six-membered ring.

Ethylbenzene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of an ethyl group. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Activité Biologique

1-Ethyl-1,4-cyclohexadiene (C8H12) is a cyclic hydrocarbon that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its unique cyclic structure, which influences its reactivity and biological interactions. The compound is a derivative of cyclohexadiene, featuring an ethyl group that enhances its hydrophobic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study analyzing essential oils from various plants identified this compound as a significant component with potential antimicrobial properties. The compound showed varying degrees of effectiveness against different bacterial strains, although specific efficacy data are still limited .

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound can affect cell viability in various cancer cell lines. For instance, experiments conducted on human cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) at certain concentrations. The mechanism behind this effect may involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research has shown that this compound can act as a repellent or toxic agent against specific insect species. This activity is attributed to its ability to disrupt normal physiological processes in insects .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Insecticidal | Repellent/toxic to insects |

Case Study 1: Antimicrobial Efficacy

In a comparative study of essential oils, the presence of this compound was linked to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the inhibition zones created by various concentrations of essential oils containing this compound.

Case Study 2: Cancer Cell Line Testing

A series of experiments involving human cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with this compound resulted in reduced cell viability. Flow cytometry analyses confirmed increased rates of apoptosis following exposure to the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in microorganisms and cancer cells.

Propriétés

IUPAC Name |

1-ethylcyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQJLFYISQDJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173585 | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-74-8 | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19841-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.